molecular formula C5H11NO3 B1349762 (R)-2-Amino-3-Hydroxy-3-Methylbutanoic Acid CAS No. 2280-48-0

(R)-2-Amino-3-Hydroxy-3-Methylbutanoic Acid

Cat. No.: B1349762
CAS No.: 2280-48-0
M. Wt: 133.15 g/mol
InChI Key: LDRFQSZFVGJGGP-VKHMYHEASA-N
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Description

®-2-Amino-3-Hydroxy-3-Methylbutanoic Acid is a chiral amino acid with a unique structure that includes an amino group, a hydroxyl group, and a methyl group attached to a central carbon atom. This compound is significant in various biochemical processes and has applications in multiple scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Amino-3-Hydroxy-3-Methylbutanoic Acid can be achieved through several methods. One common approach involves the use of chiral catalysts to induce asymmetry in the molecule. For example, the asymmetric hydrogenation of α-keto acids using chiral rhodium or ruthenium catalysts can yield the desired chiral amino acid.

Industrial Production Methods: Industrial production often involves the fermentation of specific microorganisms that can produce the compound naturally. Genetic engineering techniques can enhance the yield and purity of the product. Additionally, chemical synthesis methods are optimized for large-scale production, ensuring consistency and cost-effectiveness.

Types of Reactions:

    Oxidation: ®-2-Amino-3-Hydroxy-3-Methylbutanoic Acid can undergo oxidation reactions, typically resulting in the formation of corresponding keto acids.

    Reduction: Reduction reactions can convert the hydroxyl group into a hydrogen atom, forming a simpler amino acid.

    Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens or sulfonyl chlorides can facilitate substitution reactions.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For instance, oxidation typically yields keto acids, while reduction can produce simpler amino acids.

Scientific Research Applications

®-2-Amino-3-Hydroxy-3-Methylbutanoic Acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound plays a role in metabolic pathways and can be used to study enzyme mechanisms.

    Medicine: It has potential therapeutic applications, including as a precursor for pharmaceuticals.

    Industry: The compound is used in the production of various chemicals and materials, including biodegradable polymers.

Mechanism of Action

The mechanism of action of ®-2-Amino-3-Hydroxy-3-Methylbutanoic Acid involves its interaction with specific enzymes and receptors in biological systems. The amino group can form hydrogen bonds with active sites of enzymes, influencing their activity. The hydroxyl group can participate in various biochemical reactions, contributing to the compound’s overall effect.

Comparison with Similar Compounds

    L-Alanine: A simple amino acid with a similar structure but lacking the hydroxyl group.

    L-Serine: Contains a hydroxyl group but differs in the position of the amino group.

    L-Threonine: Similar structure but with an additional hydroxyl group.

Uniqueness: ®-2-Amino-3-Hydroxy-3-Methylbutanoic Acid is unique due to its specific chiral configuration and the presence of both an amino and a hydroxyl group on the same carbon atom. This combination of functional groups allows it to participate in a wide range of chemical reactions and biological processes, making it a valuable compound in various fields of research.

Properties

IUPAC Name

(2R)-2-amino-3-hydroxy-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO3/c1-5(2,9)3(6)4(7)8/h3,9H,6H2,1-2H3,(H,7,8)/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDRFQSZFVGJGGP-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)([C@H](C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80369223
Record name (R)-2-Amino-3-Hydroxy-3-Methylbutanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80369223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2280-48-0
Record name 3-Methyl-D-threonine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2280-48-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methyl-D-threonine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002280480
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (R)-2-Amino-3-Hydroxy-3-Methylbutanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80369223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-METHYL-D-THREONINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N2TW6L2UKL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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